N-(2,3-dimethylphenyl)ethanesulfonamide
Description
N-(2,3-Dimethylphenyl)ethanesulfonamide is a sulfonamide derivative characterized by an ethanesulfonyl group attached to a 2,3-dimethyl-substituted aniline moiety. Sulfonamides are widely studied for their pharmacological and agrochemical applications due to their hydrogen-bonding capabilities and structural versatility .
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.3 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-4-14(12,13)11-10-7-5-6-8(2)9(10)3/h5-7,11H,4H2,1-3H3 |
InChI Key |
FVALCBJDWZQDEP-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1C)C |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues
2.1.1 N-(2,3-Dimethylphenyl)benzenesulfonamide
- Structure : Replaces the ethanesulfonyl group with a benzenesulfonyl moiety.
- Synthesis : Prepared via reaction of 2,3-dimethylaniline with benzenesulfonyl chloride in a basic aqueous medium .
- Pharmacology : Derivatives exhibit antibacterial and anti-enzymatic activities, suggesting sulfonamide core-dependent bioactivity .
2.1.2 N-(2-{[(2,3-Dichlorophenyl)methyl]amino}ethyl)methanesulfonamide
- Structure : Features a methanesulfonyl group and a dichlorophenyl substituent.
- Molecular Weight : 297.20 g/mol (vs. 229.31 g/mol for the target compound).
- Substituent Impact : The dichloro group increases electronegativity and lipophilicity, which may influence membrane permeability and metabolic stability .
2.1.3 N-(2,3-Dimethylphenyl)-2-methylbenzamide
- Structure : A benzamide analogue with a 2-methylbenzoyl group instead of a sulfonamide.
- Crystallography : Dihedral angles between aromatic rings (5.9°) and antiparallel alignment of N–H and C=O bonds suggest a rigid conformation conducive to crystal packing .
- Hydrogen Bonding : N–H⋯O chains along the b-axis contrast with sulfonamides, which may form stronger S=O⋯H–N interactions .
2.2 Functional Analogues
2.2.1 Alachlor (Agrochemical Acetamide)
- Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.
- Application : Herbicide targeting weed control .
- Comparison : The acetamide core and methoxymethyl group differ from sulfonamides, but shared arylalkyl substituents (e.g., 2,6-diethylphenyl) highlight the role of steric effects in agrochemical activity .
2.2.2 Pretilachlor
- Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide.
- Key Feature : The propoxyethyl chain introduces flexibility, contrasting with the ethanesulfonamide’s sulfonyl rigidity .
Comparative Data Table
Research Findings and Implications
- Synthesis : The target compound can likely be synthesized analogously to N-(2,3-dimethylphenyl)benzenesulfonamide by substituting benzenesulfonyl chloride with ethanesulfonyl chloride .
- Structure-Activity Relationships (SAR): Ethanesulfonyl vs. Benzenesulfonyl: Aliphatic chains may improve solubility but reduce aromatic interactions critical for target binding . Dimethyl vs.
- Crystallographic Insights : Antiparallel N–H and C=O alignment in benzamides suggests that sulfonamides may adopt similar conformations, influencing packing efficiency and melting points.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
